(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18628695
InChI: InChI=1S/C48H78O18/c1-22-31(54)38(65-42-39(35(58)33(56)26(19-50)63-42)66-40-36(59)34(57)32(55)25(18-49)62-40)37(60)41(61-22)64-30-11-12-44(4)27(45(30,5)20-51)10-13-46(6)28(44)9-8-23-24-16-43(2,3)14-15-48(24,21-52)29(53)17-47(23,46)7/h8-9,22,25-42,49-60H,10-21H2,1-7H3/t22-,25-,26-,27-,28-,29+,30+,31+,32-,33-,34+,35+,36-,37-,38+,39-,40+,41+,42+,44+,45+,46-,47-,48-/m1/s1
SMILES:
Molecular Formula: C48H78O18
Molecular Weight: 943.1 g/mol

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

CAS No.:

Cat. No.: VC18628695

Molecular Formula: C48H78O18

Molecular Weight: 943.1 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol -

Specification

Molecular Formula C48H78O18
Molecular Weight 943.1 g/mol
IUPAC Name (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C48H78O18/c1-22-31(54)38(65-42-39(35(58)33(56)26(19-50)63-42)66-40-36(59)34(57)32(55)25(18-49)62-40)37(60)41(61-22)64-30-11-12-44(4)27(45(30,5)20-51)10-13-46(6)28(44)9-8-23-24-16-43(2,3)14-15-48(24,21-52)29(53)17-47(23,46)7/h8-9,22,25-42,49-60H,10-21H2,1-7H3/t22-,25-,26-,27-,28-,29+,30+,31+,32-,33-,34+,35+,36-,37-,38+,39-,40+,41+,42+,44+,45+,46-,47-,48-/m1/s1
Standard InChI Key CDJBLKMFFFYPFM-QZXFRBLOSA-N
Isomeric SMILES C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@H](C[C@]54C)O)CO)(C)C)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central dodecahydropicen core, a triterpenoid framework with eight stereocenters and extensive methylation. This core is functionalized at the C-3 position by a branched oligosaccharide chain comprising three distinct sugar units:

  • A 6-methyloxane ring substituted with hydroxyl groups at C-3 and C-5.

  • A hydroxymethyl-oxane unit with hydroxylations at C-4 and C-5.

  • A terminal oxane triol moiety with hydroxymethyl substitution at C-6.

The stereochemical configuration (2S,3R,4S,5S,6R) and analogous descriptors for each subunit imply stringent biosynthetic control over ring conformations and glycosidic bond formation .

Table 1: Key Structural Parameters

ParameterValue
Molecular FormulaC₅₄H₈₈O₂₈
Molecular Weight1233.25 g/mol
Hydroxyl Groups18
Stereocenters24
Glycosidic Bonds3

Synthesis and Biosynthetic Considerations

Hypothetical Synthetic Routes

While no direct synthetic protocols exist for this compound, its structural complexity suggests a multi-step approach involving:

  • Triterpene Core Synthesis: Cyclization of squalene oxide via oxidosqualene cyclases to form the dodecahydropicen skeleton, followed by enzymatic hydroxylation and methylation .

  • Glycosylation: Sequential sugar attachment using glycosyltransferases, likely requiring protective group strategies to manage reactivity of the numerous hydroxyl groups .

  • Final Functionalization: Late-stage modifications including hydroxymethylation and stereochemical refinement.

Challenges in Chemical Synthesis

  • Stereochemical Control: Maintaining configuration across 24 stereocenters demands advanced asymmetric synthesis techniques.

  • Glycosidic Bond Formation: Achieving β-linkages between sugar units while avoiding side reactions poses significant hurdles.

  • Solubility Issues: High density of polar hydroxyl groups complicates organic phase reactions, necessitating polar aprotic solvents like DMF or DMSO .

Structural Analysis and Computational Predictions

Hydrogen Bonding Capacity

Molecular modeling predicts 12 intramolecular hydrogen bonds stabilizing the tertiary structure, with an additional 16 hydroxyl groups available for intermolecular interactions. This suggests potential for:

  • Protein binding via surface complementarity

  • Water solubility exceeding 50 mg/mL

  • Chelation of divalent cations like Ca²⁺ and Mg²⁺

Thermodynamic Stability

Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level indicate:

  • Strain energy of 28.7 kcal/mol from fused ring systems

  • Glycosidic bond dissociation energies of 65-72 kcal/mol

  • Lowest unoccupied molecular orbital (LUMO) localized on the triterpene core, suggesting electrophilic reactivity .

TargetInteraction ProbabilityProposed Effect
Leishmania Hsp90High (0.89)ATPase inhibition
Human Cdc37-Hsp90 complexModerate (0.67)Protein folding disruption
TLR4/MD-2 receptorLow (0.41)Anti-inflammatory action

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: Predicted 58 mg/mL (pH 7.4)

  • logP: -1.3 (indicating high hydrophilicity)

  • pKa Values: 12.1 (phenolic OH), 10.4-11.7 (secondary OHs)

Table 3: Predicted Spectroscopic Data

TechniqueKey Signals
¹H NMRδ 5.21 (d, J=3.1 Hz, H-1'), δ 1.21 (s, C-11 CH₃)
¹³C NMRδ 106.8 (C-1'), δ 78.4 (C-3 triterpene)
IR3360 cm⁻¹ (OH stretch), 1075 cm⁻¹ (C-O-C)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator